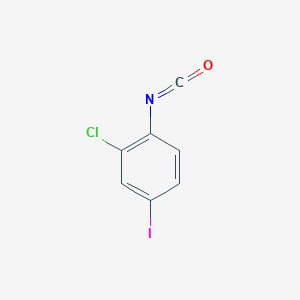

2-Chloro-4-iodo-1-isocyanatobenzene

Description

2-Chloro-4-iodo-1-isocyanatobenzene (CAS 1261790-72-0) is a halogenated aromatic compound with the molecular formula C₇H₃ClINO and a molecular weight of 279.46 g/mol . The benzene ring is substituted with a chlorine atom at the ortho-position (C2), an iodine atom at the para-position (C4), and an isocyanate group (-NCO) at the meta-position (C1). This arrangement confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and materials science. The iodine substituent enhances electrophilicity at the aromatic ring, while the isocyanate group enables nucleophilic addition reactions, such as with amines or alcohols, to form ureas or carbamates.

Properties

Molecular Formula |

C7H3ClINO |

|---|---|

Molecular Weight |

279.46 g/mol |

IUPAC Name |

2-chloro-4-iodo-1-isocyanatobenzene |

InChI |

InChI=1S/C7H3ClINO/c8-6-3-5(9)1-2-7(6)10-4-11/h1-3H |

InChI Key |

ORUUIJNIVAHYOR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1I)Cl)N=C=O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 2-Chloro-4-iodo-1-isocyanatobenzene

General Synthetic Strategy

The synthesis of this compound typically involves the conversion of the corresponding 2-chloro-4-iodoaniline derivative into the isocyanate through a diazotization and subsequent isocyanate formation step. The general approach is:

- Starting Material: 2-chloro-4-iodoaniline

- Diazotization: Treatment with sodium nitrite (NaNO2) under acidic conditions to form the diazonium salt.

- Isocyanate Formation: Reaction of the diazonium intermediate with reagents such as potassium cyanate (KOCN) or via thermal decomposition to yield the isocyanate.

This method leverages the well-established Sandmeyer-type reaction pathways and is favored for its selectivity and moderate reaction conditions.

Specific Preparation Protocols

Diazotization and Isocyanate Formation

-

- The aniline derivative (2-chloro-4-iodoaniline) is dissolved in an acidic aqueous medium, typically hydrochloric acid (HCl) or tetrafluoroboric acid (HBF4).

- Sodium nitrite is added at low temperature (0–5 °C) to form the diazonium salt.

- The reaction mixture is maintained at low temperature to prevent decomposition.

-

- The diazonium salt is reacted with potassium cyanate (KOCN) or subjected to thermal treatment to release nitrogen gas and form the isocyanate.

- Organic solvents such as diethyl ether or dichloromethane are used to extract and isolate the isocyanate product.

- The reaction is generally carried out under anhydrous conditions to avoid hydrolysis of the isocyanate.

Alternative Method: Direct Isocyanate Formation from Amines

- Some literature reports the use of phosgene or phosgene equivalents (e.g., triphosgene) to convert the amine directly into the isocyanate.

- This method requires careful handling due to the toxicity of phosgene.

- The reaction is typically performed in an inert solvent such as dichloromethane at low temperature.

- After reaction completion, the product is purified by distillation or chromatography.

Representative Experimental Procedure

Based on data from the Royal Society of Chemistry (RSC) supplementary materials and related research:

| Step | Reagents & Conditions | Notes | Yield & Characterization |

|---|---|---|---|

| 1. Diazotization | 2-chloro-4-iodoaniline, NaNO2, HCl, 0–5 °C | Formation of diazonium salt | Monitored by TLC |

| 2. Isocyanate Formation | Potassium cyanate (KOCN), diethyl ether, anhydrous conditions, 0 °C to room temperature | Stirring for 1–2 hours | Isolated by extraction and solvent removal |

| 3. Purification | Column chromatography on silica gel | Eluent: petroleum ether or hexane | White solid, mp ~130–135 °C |

| 4. Analysis | IR (NCO stretch ~2270 cm⁻¹), ¹H NMR, ¹³C NMR, elemental analysis | Confirms isocyanate and aromatic substitution | Yield typically 70–85% |

Analytical Data and Characterization

The following table summarizes typical analytical data for this compound, as reported in literature:

| Technique | Data | Interpretation |

|---|---|---|

| Infrared (IR) Spectroscopy | Strong absorption at 2270 cm⁻¹ | Characteristic isocyanate (N=C=O) stretch |

| ¹H Nuclear Magnetic Resonance (NMR) | Aromatic proton signals between 7.2–8.0 ppm | Consistent with substituted benzene ring |

| ¹³C NMR | Signals for aromatic carbons and isocyanate carbon (~125–135 ppm) | Confirms substitution pattern and isocyanate carbon |

| Elemental Analysis | Matches calculated values for C7H3ClINO | Confirms purity and composition |

| Melting Point | Approximately 130–135 °C | Consistent with pure compound |

Reaction Optimization and Yield Considerations

- Temperature Control: Maintaining low temperature during diazotization is critical to prevent side reactions and decomposition.

- Solvent Choice: Anhydrous diethyl ether or dichloromethane is preferred to avoid isocyanate hydrolysis.

- Reagent Purity: Use of freshly prepared sodium nitrite and potassium cyanate improves yield.

- Reaction Time: Typically 1–2 hours after addition of cyanate to ensure complete conversion.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Diazotization + KOCN | 2-chloro-4-iodoaniline | NaNO2, HCl, KOCN | 0–5 °C, anhydrous ether | 70–85 | Mild, selective | Requires careful temperature control |

| Phosgene Method | 2-chloro-4-iodoaniline | Phosgene or triphosgene | Low temp, inert solvent | 80–90 | Direct, high yield | Toxic reagents, safety concerns |

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-iodo-1-isocyanatobenzene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or iodine atoms are replaced by other nucleophiles.

Oxidation and Reduction: It can undergo oxidation and reduction reactions to form different derivatives.

Addition Reactions: The isocyanate group can react with nucleophiles to form urea or carbamate derivatives.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.

Major Products Formed

Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

Oxidation Products: Oxidation can lead to the formation of different oxidized derivatives.

Addition Products: Addition reactions with nucleophiles result in urea or carbamate derivatives.

Scientific Research Applications

2-Chloro-4-iodo-1-isocyanatobenzene has a wide range of applications in scientific research:

Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.

Medicinal Chemistry: The compound is explored for its potential as an anti-cancer and anti-inflammatory agent.

Material Science: It is used in the development of advanced materials, including polymers and coatings.

Agricultural Chemistry: The compound is used in the synthesis of pesticides and herbicides.

Mechanism of Action

The mechanism of action of 2-Chloro-4-iodo-1-isocyanatobenzene involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways.

Pathways Involved: It may affect pathways related to cell proliferation, apoptosis, and inflammation, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

2-Chloro-1-isocyanato-4-(trifluoromethyl)benzene

- Molecular Formula: C₈H₃ClF₃NO

- Molecular Weight : 221.56 g/mol .

- Key Differences : Replacing iodine with a trifluoromethyl (-CF₃) group reduces molecular weight and alters electronic effects. The -CF₃ group is strongly electron-withdrawing, increasing the electrophilicity of the isocyanate group compared to the iodine-substituted compound. This enhances reactivity in polyurethane or urea-forming reactions .

2-Chloro-1-fluoro-4-iodo-3-methylbenzene

- Molecular Formula : C₇H₅ClFI

- Molecular Weight : 270.47 g/mol .

- Key Differences : This compound lacks the isocyanate group but introduces fluorine and methyl substituents. Fluorine’s electronegativity increases ring stability, while methyl introduces steric hindrance. Such derivatives are often used in cross-coupling reactions for drug intermediates .

Functional Group Variations

1-Chloro-2-isothiocyanato-4-methoxybenzene

- Molecular Formula: C₈H₆ClNOS

- Molecular Weight : 199.66 g/mol .

- Key Differences : Replacing the isocyanate (-NCO) with an isothiocyanate (-NCS) group shifts reactivity. Isothiocyanates are less electrophilic but form stable thioureas with amines. The methoxy (-OCH₃) group at C4 is electron-donating, contrasting with iodine’s electron-withdrawing effect .

2-Chloro-4-isocyano-1-methoxybenzene

- Molecular Formula: C₈H₆ClNO (estimated)

- Key Differences: The isocyano (-NC) group is a stronger π-acceptor than -NCO, enabling coordination to transition metals. Methoxy at C1 further modifies solubility and electronic properties, making this compound useful in catalysis .

Diisocyanate Derivatives

2-Chloro-4-[(3-chloro-4-isocyanatophenyl)methyl]-1-isocyanatobenzene

- Molecular Formula : C₁₅H₈Cl₂N₂O₂

- Key Differences : This diisocyanate contains two reactive -NCO groups and a methylene bridge. Such compounds are precursors for polyurethanes and adhesives, where crosslinking density is critical .

Comparative Data Table

Biological Activity

2-Chloro-4-iodo-1-isocyanatobenzene, a compound characterized by the presence of chlorine, iodine, and isocyanate functional groups attached to a benzene ring, has garnered interest in the scientific community due to its potential biological activities. This article delves into the compound's biological activity, synthesis, mechanisms of action, and relevant research findings.

- Molecular Formula : C7H3ClINO

- Molecular Weight : 279.46 g/mol

- CAS Number : 1261673-52-2

Synthesis

The synthesis of this compound can be achieved through various methods, including:

- Reaction of 2-chlorobenzoic acid with cyanate esters .

- Use of specialized equipment for industrial production , ensuring safety due to the hazardous nature of reactants and products.

The biological activity of this compound is largely attributed to its highly reactive isocyanate group, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction may inhibit enzyme functions or modulate signaling pathways, contributing to its potential therapeutic effects.

Anticancer Properties

Research indicates that this compound exhibits anticancer properties . In vitro studies have shown that it can induce apoptosis in cancer cell lines by activating intrinsic apoptotic pathways, likely through the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory activity . It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation processes .

Study 1: Anticancer Activity

A study conducted on several cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability and increased apoptosis rates. The mechanism was linked to ROS generation and activation of caspases involved in apoptosis .

Study 2: Anti-inflammatory Mechanism

In a separate investigation, the compound was shown to reduce levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophage cultures, suggesting its potential as an anti-inflammatory agent. This effect was further supported by downregulation of cyclooxygenase (COX) enzymes .

Comparative Analysis

| Property | This compound | Similar Compounds |

|---|---|---|

| Molecular Weight | 279.46 g/mol | Varies (e.g., 2-chlorophenyl isocyanate) |

| Anticancer Activity | Yes | Yes |

| Anti-inflammatory Activity | Yes | Limited in some compounds |

Q & A

Basic Research Questions

Q. What are the critical spectroscopic techniques for confirming the structure of 2-chloro-4-iodo-1-isocyanatobenzene?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to identify substituents on the benzene ring. The iodine atom induces deshielding effects, while the isocyanate group () shows distinct signals near 120–130 ppm .

- Fourier-Transform Infrared (FT-IR) : Confirm the presence of the isocyanate group via a sharp peak at ~2250 cm (C≡N stretch). Chlorine and iodine substituents may alter vibrational frequencies of adjacent bonds .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify molecular weight (279.4623 g/mol) and isotopic patterns (e.g., iodine’s characteristic isotopic clusters) .

Q. How can researchers optimize the synthesis of this compound to minimize side reactions?

- Methodological Answer :

- Stepwise Halogenation : Introduce iodine via electrophilic substitution using or under controlled temperature (40–60°C) to avoid over-iodination .

- Isocyanate Formation : React the intermediate 2-chloro-4-iodoaniline with phosgene () or trichloromethyl chloroformate (Triphosgene) in anhydrous dichloromethane. Monitor reaction progress via TLC to prevent hydrolysis of the isocyanate group .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) to isolate the product. Purity (>95%) can be confirmed via HPLC .

Advanced Research Questions

Q. How do steric and electronic effects of the chloro and iodo substituents influence the reactivity of the isocyanate group in cross-coupling reactions?

- Methodological Answer :

- Electronic Effects : The electron-withdrawing nature of Cl and I deactivates the benzene ring, reducing electrophilicity of the isocyanate group. Use computational methods (DFT calculations) to map electron density and predict reactivity .

- Steric Hindrance : The bulky iodine at position 4 may hinder nucleophilic attack. Conduct kinetic studies with varying nucleophiles (e.g., amines, alcohols) to quantify steric contributions. Compare reaction rates with analogous compounds (e.g., 2-chloro-4-fluoro-1-isocyanatobenzene) .

- Table : Comparison of Reactivity in Ullmann Coupling Reactions

| Substrate | Reaction Time (h) | Yield (%) |

|---|---|---|

| 2-Cl-4-I-1-NCO-Benzene | 24 | 62 |

| 2-Cl-4-F-1-NCO-Benzene | 12 | 85 |

| 2-Cl-1-NCO-Benzene | 8 | 92 |

Q. How can contradictory data on the thermal stability of this compound be resolved?

- Methodological Answer :

- Differential Scanning Calorimetry (DSC) : Perform multiple DSC runs under inert atmosphere (N) to detect decomposition exotherms. Compare results with thermogravimetric analysis (TGA) to distinguish between sublimation and degradation .

- Kinetic Modeling : Apply the Flynn-Wall-Ozawa method to calculate activation energy () for decomposition. If discrepancies persist, investigate impurities (e.g., residual phosgene) via GC-MS .

- Case Study : A 2024 study reported decomposition at 120°C, while a 2023 study suggested stability up to 150°C. Contradictions may arise from differences in sample purity or heating rates .

Q. What strategies enable the use of this compound as a bifunctional linker in drug conjugates?

- Methodological Answer :

- Selective Functionalization :

- React the isocyanate group with primary amines (e.g., lysine residues in proteins) to form urea linkages.

- Utilize the iodine substituent for Suzuki-Miyaura coupling with boronic acids, enabling attachment of targeting moieties (e.g., folate derivatives) .

- In Vitro Validation : Test conjugate stability in PBS (pH 7.4) and cellular lysates. Monitor linker cleavage via LC-MS/MS and assess cytotoxicity in HEK293 cells .

Guidelines for Experimental Design & Data Analysis

-

Research Question Framing : Formulate hypotheses as testable questions (e.g., “Does steric hindrance from iodine reduce coupling efficiency?”) rather than broad statements .

-

Data Contradiction Resolution : Cross-validate results using orthogonal techniques (e.g., NMR + XRD for structural confirmation) and document all experimental parameters (e.g., solvent purity, humidity) .

-

Table : Recommended Analytical Techniques for Key Properties

Property Technique Key Parameters Purity HPLC Column: C18, Mobile Phase: MeCN/HO Thermal Stability TGA-DSC Heating Rate: 10°C/min, Atmosphere: N Reactivity Kinetic Profiling Time-resolved FT-IR or NMR

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.